
5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its pyrimidine core, chloro and trifluoromethyl substituents, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.
Substitution: The pyrrolidinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions may employ hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation products include chloro derivatives.
Reduction products include pyrimidinyl derivatives.
Substitution products include various functionalized pyrrolidinyl derivatives.
Aplicaciones Científicas De Investigación
Inhibition of NAPE-PLD
One of the primary applications of this compound is its role as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Research has demonstrated that derivatives of pyrimidine-4-carboxamide, including 5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide, exhibit significant inhibitory activity against NAPE-PLD. This enzyme is crucial in the metabolism of bioactive lipids, influencing various physiological processes such as pain modulation and appetite regulation .
Table 1: Inhibitory Potency of Pyrimidine Derivatives Against NAPE-PLD
Aurora Kinase Inhibition
The compound has also been investigated for its potential as an Aurora kinase inhibitor. Aurora kinases are critical regulators of cell division and are frequently implicated in cancer progression. Studies have shown that pyrimidine-based compounds can effectively inhibit Aurora A kinase activity, leading to reduced levels of cMYC, a protein associated with tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research indicates that modifications to the pyrimidine ring and substituents significantly influence the compound's potency and selectivity.
Table 2: Structure-Activity Relationship Findings
Modification | Effect on Activity | Reference |
---|---|---|
Addition of trifluoromethyl group | Increased lipophilicity and potency | |
Variation in R groups (e.g., pyrrolidine) | Altered binding affinity to target enzymes |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
In Vitro Studies on Cancer Cell Lines
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development .
Animal Models
Preclinical trials using animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential application in cancer therapy, particularly for tumors resistant to conventional treatments .
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
2-(Pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, enhances its stability and reactivity.
Actividad Biológica
5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group, a pyrrolidine moiety, and a trifluoromethylphenyl group. Its molecular formula is C15H14ClF3N4O, and it exhibits characteristics typical of nitrogen-containing heterocycles, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds might exhibit comparable efficacy .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, likely through the modulation of signaling pathways associated with cell growth and survival . The specific mechanisms include the inhibition of key kinases involved in tumor progression.
Immunomodulatory Effects
In addition to its antimicrobial and antitumor properties, the compound has shown promise in modulating immune responses. It has been identified as a selective inhibitor of CSF1R (Colony Stimulating Factor 1 Receptor), which plays a critical role in macrophage proliferation and survival. This inhibition can lead to reduced tumor-associated macrophage activity, enhancing the efficacy of other therapeutic agents .
The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The compound binds selectively to CSF1R, inhibiting its signaling pathway, which is crucial for macrophage function in the tumor microenvironment .
- Kinase Inhibition : It interferes with the activity of various kinases involved in cellular signaling cascades that regulate cell growth and differentiation .
Study on Antimicrobial Efficacy
A study published in the MDPI journal evaluated several pyrrole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria, reinforcing the potential application of such compounds in treating bacterial infections .
Clinical Trials for Antitumor Activity
Ongoing clinical trials are assessing the efficacy of CSF1R inhibitors, including derivatives related to this compound, in various cancer types. Preliminary results suggest improved outcomes when combined with conventional therapies .
Propiedades
IUPAC Name |
5-chloro-2-pyrrolidin-1-yl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-9-21-15(24-7-1-2-8-24)23-13(12)14(25)22-11-5-3-10(4-6-11)16(18,19)20/h3-6,9H,1-2,7-8H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUOQJDSBYSSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.